N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate
Description
Properties
CAS No. |
245759-64-2 |
|---|---|
Molecular Formula |
C25H29NO4 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-benzyl-1-(4-methoxyphenyl)propan-2-amine;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C17H21NO.C8H8O3/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15;9-7(8(10)11)6-4-2-1-3-5-6/h3-11,14,18H,12-13H2,1-2H3;1-5,7,9H,(H,10,11) |
InChI Key |
PDWPSGIFFIAUNQ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O |
Isomeric SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Biological Activity
N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and research findings related to this compound.
Overview of Chemical Structure
N-Benzyl-1-(4-methoxyphenyl)propan-2-amine has the molecular formula . It is characterized by a benzyl group and a methoxyphenyl group attached to the propan-2-amine backbone. This structure contributes to its interactions with various biological targets, influencing its pharmacological properties.
The compound has been shown to interact with several enzymes and proteins, notably:
- Monoamine Oxidase (MAO) : It exhibits inhibitory activity against MAO, which is crucial for neurotransmitter metabolism. This interaction can lead to increased levels of neurotransmitters such as serotonin and dopamine.
- Cytochrome P450 Enzymes : These enzymes are involved in drug metabolism. The compound's interaction may modulate the metabolic pathways of other drugs, impacting their efficacy and safety.
Cellular Effects
The biological activity of N-Benzyl-1-(4-methoxyphenyl)propan-2-amine extends to various cellular processes:
- Cell Signaling : It modulates key signaling pathways, including the STAT3 pathway, which is involved in cell growth and apoptosis. This modulation can influence cell survival and proliferation.
- Gene Expression : The compound affects gene expression profiles related to cell cycle regulation and apoptosis, indicating its potential as a therapeutic agent in cancer treatment.
Molecular Mechanisms
At the molecular level, N-Benzyl-1-(4-methoxyphenyl)propan-2-amine acts through specific binding interactions:
- Receptor Binding : It binds to specific sites on enzymes, leading to either inhibition or activation. For instance, its binding to MAO results in enzyme inhibition, affecting neurotransmitter levels and potentially alleviating symptoms of depression or anxiety.
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary significantly with dosage:
- Therapeutic Effects : Lower doses have demonstrated beneficial effects in animal models, suggesting potential applications in treating mood disorders or neurodegenerative diseases.
- Toxicity at Higher Doses : Conversely, higher doses can lead to adverse effects, necessitating careful dosage regulation in therapeutic contexts.
Table 1: Summary of Biological Activities
Case Study Insights
A study published in Molecules explored the neuroprotective effects of N-Benzyl-1-(4-methoxyphenyl)propan-2-amine on PC12 cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage, highlighting its potential as a neuroprotective agent .
Another investigation focused on its role as an antidepressant through MAO inhibition. The findings suggested that this compound could serve as a lead candidate for developing new antidepressants with fewer side effects compared to traditional MAO inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Derivatives
The following table summarizes critical differences between the target compound and its analogues:
Detailed Comparative Analysis
Stereochemical Differences
- The target compound’s (R)-configuration at the benzylamine center and (S)-configuration in the counterion distinguish it from racemic mixtures like (2RS)-1-(4-methoxyphenyl)propan-2-amine hydrochloride . Stereochemistry is critical for pharmacological activity; for example, Formoterol’s therapeutic efficacy depends on specific enantiomers .
Counterion Impact
- The (S)-2-hydroxy-2-phenylacetate counterion improves crystallinity and stability compared to the free base (CAS 43229-65-8), which is an oily liquid prone to degradation under heat or moisture . In contrast, hydrochloride salts (e.g., CAS 3706-26-1) are more water-soluble but may introduce undesired ions in pharmaceutical formulations .
Functional Group Modifications
Pharmacological and Industrial Relevance
- Target Compound : High purity (≥98%) ensures reliability in Formoterol production, a cornerstone in asthma/COPD treatment .
- Impurities : Compounds like (2RS)-1-(4-methoxyphenyl)propan-2-amine hydrochloride are monitored to ≤0.1% in final drug products to meet regulatory standards (e.g., EP, USP) .
- Synthetic Flexibility: The benzyl and methoxyphenyl groups in the target compound enable modular derivatization for novel drug candidates .
Research Findings and Data Gaps
- Stability Data: Limited information exists on the target compound’s long-term storage; analogues suggest cool, dry conditions are optimal .
- Pharmacokinetics: No in vivo data were found for the (S)-2-hydroxy-2-phenylacetate salt, though its role as an intermediate implies metabolic lability .
Q & A
Q. What are the primary synthetic routes for producing enantiomerically pure N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate, and how do they ensure stereochemical fidelity?
- Methodological Answer : The compound is synthesized via biocatalytic or chemical methods. A key approach involves (R)-selective ω-transaminases (e.g., ATA-117) to catalyze the asymmetric amination of a ketone precursor, yielding the (R)-enantiomer of the amine. The (S)-mandelate counterion is introduced through salt formation. For stereochemical control, immobilized transaminases on monolithic silica supports enable high enantioselectivity (up to 99% ee) and reusability . Chemical synthesis may employ reductive amination of 4-methoxybenzaldehyde with benzylamine derivatives, but this requires chiral resolution steps to isolate the desired enantiomer .
Q. How is the enantiomeric purity of this compound validated, and what analytical techniques are recommended?
- Methodological Answer : Enantiomeric excess (ee) is quantified using chiral HPLC with a derivatization step. For example, the amine is derivatized with Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine to enhance chromatographic separation. A validated HPLC method with a chiral stationary phase (e.g., Chiralpak AD-H) resolves enantiomers at 25°C using hexane:isopropanol (95:5) as the mobile phase . Absolute configuration is confirmed via X-ray crystallography (SHELX refinement) or comparison of optical rotation values with literature data .
Q. What is the pharmacological significance of the methoxyphenyl and benzyl groups in this compound?
- Methodological Answer : The methoxyphenyl moiety enhances lipophilicity and receptor binding affinity, particularly toward serotonin transporters (SERT). The benzyl group contributes to steric stabilization and modulates selectivity for monoamine transporters. In vitro assays (e.g., radioligand binding studies) demonstrate that structural analogs act as selective serotonin releasing agents (SSRAs) with minimal norepinephrine/dopamine activity .
Advanced Research Questions
Q. How do reaction conditions (e.g., amino donors, pH, temperature) influence the efficiency of transaminase-catalyzed synthesis of this compound?
- Methodological Answer : A Design of Experiments (DoE) approach optimizes biocatalytic parameters. Isopropylamine is the preferred amino donor, achieving 60% conversion for (R)-1-(4-methoxyphenyl)propan-2-amine. pH 8.5–9.0 and 30–37°C maximize enzyme activity. Substrate inhibition occurs at >50 mM ketone concentrations, requiring fed-batch strategies. Immobilized enzyme reactors (IMERs) improve stability, enabling >10 reaction cycles without significant activity loss .
Q. What strategies resolve contradictions in reported biological activity data between enantiomers of this compound?
- Methodological Answer : Discrepancies arise from differences in assay systems (e.g., cell lines vs. tissue preparations). The (R)-enantiomer shows higher affinity for SERT (IC₅₀ = 12 nM) compared to the (S)-enantiomer (IC₅₀ = 220 nM) in HEK293 cells expressing human SERT. Cross-validation using knockout models and functional assays (e.g., serotonin uptake inhibition) clarifies enantiomer-specific effects. Contradictory data may also stem from impurity profiles; rigorous HPLC-MS analysis ensures compound integrity .
Q. How is this compound utilized as an intermediate in synthesizing clinically relevant drugs like formoterol?
- Methodological Answer : The (R)-enantiomer serves as a chiral building block for formoterol, a β₂-adrenergic agonist. A three-step sequence involves:
Enzymatic amination : Transaminase-catalyzed synthesis of (R)-1-(4-methoxyphenyl)propan-2-amine.
Salt formation : Reaction with (S)-mandelic acid to isolate the desired enantiomer.
Coupling : Condensation with a formoterol precursor (e.g., 4-hydroxy-3-formamidobenzaldehyde) under Mitsunobu conditions .
Key Research Recommendations
- Stereochemical Purity : Prioritize immobilized enzyme systems to enhance ee and reduce byproduct formation.
- Mechanistic Studies : Use cryo-EM or molecular dynamics to elucidate enantiomer-specific interactions with SERT.
- Process Optimization : Integrate continuous flow chemistry with IMERs for scalable, high-yield synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
